![molecular formula C17H13BrN4O2S B15283782 3-(3-Bromophenyl)-6-(2,3-dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15283782.png)
3-(3-Bromophenyl)-6-(2,3-dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
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Overview
Description
3-(3-Bromophenyl)-6-(2,3-dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound that belongs to the class of triazolothiadiazoles
Preparation Methods
The synthesis of 3-(3-Bromophenyl)-6-(2,3-dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves the reaction of appropriate substituted hydrazines with carbon disulfide, followed by cyclization with substituted phenyl isothiocyanates. The reaction conditions often include the use of solvents like ethanol or acetonitrile and catalysts such as triethylamine. The reaction is usually carried out at elevated temperatures to facilitate the cyclization process .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the phenyl ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Cyclization: The compound can undergo further cyclization reactions to form more complex heterocyclic structures.
Common reagents used in these reactions include acids, bases, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits significant antimicrobial and antifungal activities, making it a potential candidate for the development of new antibiotics.
Medicine: It has shown promise in the treatment of various diseases due to its anti-inflammatory and anticancer properties.
Industry: The compound is used in the development of new materials with specific electronic and optical properties
Mechanism of Action
The mechanism of action of 3-(3-Bromophenyl)-6-(2,3-dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets in the body. It can inhibit the activity of certain enzymes, block receptor sites, or interfere with cellular signaling pathways. The exact molecular targets and pathways depend on the specific biological activity being studied .
Comparison with Similar Compounds
Similar compounds include other triazolothiadiazoles and related heterocyclic structures. Compared to these compounds, 3-(3-Bromophenyl)-6-(2,3-dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is unique due to its specific substitution pattern, which imparts distinct biological and chemical properties. Some similar compounds include:
- 3-(4-Chlorophenyl)-6-(2,3-dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- 3-(3-Methylphenyl)-6-(2,3-dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- 3-(3-Nitrophenyl)-6-(2,3-dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole .
Biological Activity
3-(3-Bromophenyl)-6-(2,3-dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's pharmacological properties, synthesis methods, and relevant case studies.
Structural Characteristics
- Molecular Formula : C17H13BrN4O2S
- Molar Mass : Approximately 417.28 g/mol
- Key Functional Groups : The presence of bromine and methoxy groups enhances its reactivity and biological efficacy.
Biological Activities
The compound exhibits a range of biological activities, including:
- Antimicrobial Activity : Studies have shown that derivatives of thiadiazole compounds exhibit significant antimicrobial properties. For instance, similar compounds have demonstrated effectiveness against various bacterial strains and fungi .
- Anticancer Properties : Research indicates that triazole-thiadiazole derivatives can inhibit the proliferation of cancer cell lines. The mechanism often involves apoptosis induction and cell cycle arrest .
- Anti-inflammatory Effects : The compound has shown potential in reducing inflammation markers, making it a candidate for further studies in inflammatory diseases .
- Antioxidant Activity : The presence of methoxy groups contributes to the antioxidant capacity of the compound by scavenging free radicals and reducing oxidative stress.
Synthesis Methods
The synthesis of this compound can be achieved through various methods:
- Cyclization Reactions : This involves the reaction of appropriate precursors under controlled conditions to form the triazole-thiadiazole ring system.
- Substitution Reactions : The introduction of bromine and methoxy groups is typically accomplished through electrophilic aromatic substitution reactions.
Optimizing reaction conditions such as temperature and catalyst concentration is crucial for maximizing yield and purity .
Anticancer Activity
A study evaluated the anticancer potential of various thiadiazole derivatives against different cancer cell lines. The results indicated that the compound significantly inhibited cell growth in a dose-dependent manner. The IC50 values were found to be comparable to standard anticancer drugs .
Antimicrobial Efficacy
In another study focusing on antimicrobial activity against Mycobacterium tuberculosis, derivatives similar to this compound showed promising results against resistant strains. The compounds exhibited excellent metabolic stability and bioavailability .
Data Summary Table
Properties
Molecular Formula |
C17H13BrN4O2S |
---|---|
Molecular Weight |
417.3 g/mol |
IUPAC Name |
3-(3-bromophenyl)-6-(2,3-dimethoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C17H13BrN4O2S/c1-23-13-8-4-7-12(14(13)24-2)16-21-22-15(19-20-17(22)25-16)10-5-3-6-11(18)9-10/h3-9H,1-2H3 |
InChI Key |
OWJXQBGTMAFEGJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1OC)C2=NN3C(=NN=C3S2)C4=CC(=CC=C4)Br |
Origin of Product |
United States |
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